REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.C1(=O)CCCCC1.C1(=O)CCCCC1>CO>[CH3:1][O:2][C:3]1([O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
|
Name
|
1,1-dimethoxycyclohexane cyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(CCCCC1)OC.C1(CCCCC1)=O
|
Name
|
1,1-dimethoxycyclohexane cyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(CCCCC1)OC.C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(CCCCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |